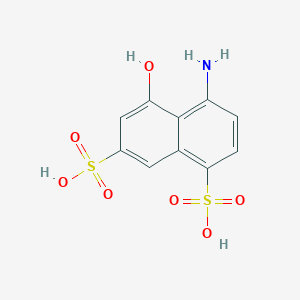

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Description

Properties

IUPAC Name |

4-amino-5-hydroxynaphthalene-1,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQOBHTUMCEQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156279 | |

| Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-23-4 | |

| Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxynaphthalene-1,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-HYDROXY-1,7-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4RHP73ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid (K-acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known as K-acid, is a chemical compound with the CAS number 130-23-4.[1] Historically, K-acid has been a significant intermediate in the synthesis of a variety of dyestuffs.[2] Its molecular structure, featuring a naphthalene core functionalized with amino, hydroxyl, and sulfonic acid groups, makes it a versatile building block in organic synthesis. While its primary application has been in the dye industry, the inherent chemical functionalities of K-acid and related naphthalenesulfonic acid derivatives warrant an exploration of their potential in other fields, including medicinal chemistry. The naphthalene scaffold is a recognized pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the primary synthesis pathway for K-acid, detailed experimental protocols derived from industrial processes, and a discussion of the broader context of naphthalenesulfonic acids in chemical and biological sciences.

Core Synthesis Pathway

The industrial synthesis of this compound (K-acid) is predominantly achieved through the alkaline pressure hydrolysis of 1-naphthylamine-4,6,8-trisulfonic acid, also known as melanic acid. This process involves the conversion of a trisulfonated naphthalene derivative into the desired di-sulfonated product with the introduction of a hydroxyl group. The synthesis can be broken down into the following key stages:

-

Preparation of the Starting Material : The synthesis begins with 1-naphthylamine-4,6,8-trisulfonic acid. This precursor is typically used as a mixture of isomers obtained from the sulfonation and subsequent nitration and reduction of naphthalene.

-

Alkaline Hydrolysis : The trisulfonated amine is subjected to hydrolysis using an alkali metal hydroxide solution (e.g., sodium hydroxide) under elevated temperature and pressure. This step is crucial for the replacement of a sulfonate group with a hydroxyl group.

-

Acidification and Isolation : The reaction mixture, which also contains the isomeric H-acid (1-amino-8-naphthol-3,6-disulfonic acid), is then acidified. The difference in solubility of the mono-alkali metal salts of K-acid and H-acid at different temperatures and pH values allows for their separation through fractional crystallization.

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

The following experimental protocols are derived from patent literature describing the industrial production of K-acid. These should be adapted and optimized for a laboratory setting with appropriate safety precautions.

Protocol 1: Alkaline Hydrolysis of 1-Naphthylamine-4,6,8-trisulfonic Acid

-

Reaction Setup : A mixture of naphthylaminetrisulfonic acids, containing a significant proportion of 1-naphthylamine-4,6,8-trisulfonic acid, is prepared as an aqueous solution or suspension (20-50% by weight, calculated as the free acid).

-

Hydrolysis : This mixture is reacted with an alkali metal hydroxide solution (e.g., sodium hydroxide) in a sealed pressure vessel. The reaction is carried out at a temperature ranging from 160 to 220 °C under a pressure of 5 to 50 bar.

-

Cooling and Dilution : After holding the reaction at the target temperature for a specified duration (e.g., 90 minutes at 200°C), the mixture is rapidly cooled to approximately 100°C and diluted with water. This helps to dissolve any precipitated alkali sulfite.

-

Acidification : The hot reaction solution is then acidified with a mineral acid, such as sulfuric acid, to a pH of 1 to 1.5. This step is critical for the subsequent crystallization of the product.

-

Sulfur Dioxide Removal : To remove any dissolved sulfur dioxide, nitrogen is bubbled through the acidified solution at 80°C for about an hour.

-

Crystallization and Isolation : The solution is cooled to room temperature and allowed to stand for several hours (e.g., 12 hours) to facilitate the crystallization of the K-acid mono-alkali metal salt. The product is then collected by filtration.

-

Washing and Drying : The isolated product is washed with an aqueous solution of sodium sulfate (e.g., 15 wt%) and subsequently dried under vacuum at 60°C.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of K-acid as described in the literature.

| Parameter | Value | Reference |

| Starting Material | Mixture of naphthylaminetrisulfonic acids (45-65% 1-naphthylamine-4,6,8-trisulfonic acid) | DE2843680A1 |

| Reaction Temperature | 160 - 220 °C | DE2843680A1 |

| Reaction Pressure | 5 - 50 bar | DE2843680A1 |

| pH for Precipitation | 1 - 1.5 | DE2843680A1 |

| Yield | 73% of theory (based on melanic acid content) | EP0064651B1 |

Relevance to Drug Development

While this compound is primarily recognized as a dyestuff intermediate, the broader class of naphthalene derivatives has significant applications in medicinal chemistry. The naphthalene ring system is a key structural motif in a variety of therapeutic agents.

Naphthalene Scaffold in Approved Drugs

Several FDA-approved drugs incorporate the naphthalene scaffold, highlighting its importance in drug design. Examples include:

-

Propranolol : A beta-blocker used to treat high blood pressure and other heart conditions.

-

Naproxen : A nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.

-

Nafcillin : A penicillinase-resistant penicillin antibiotic.

-

Terbinafine : An antifungal medication.

Potential Biological Activity of Naphthalenesulfonic Acids

While specific biological activities of K-acid are not extensively documented in publicly available literature, related naphthalenesulfonic acid derivatives have been investigated for various applications:

-

Enzyme Inhibition : Certain sulfonated naphthalene derivatives have been explored as inhibitors of various enzymes.

-

Antiviral and Antimicrobial Activity : The sulfonated naphthalene structure has been a template for the development of compounds with antiviral and antimicrobial properties. For instance, some naphthalenedisulfonic acids have been shown to inhibit the entry of viruses into host cells.

-

Receptor Antagonism : The rigid, aromatic structure of the naphthalene core, combined with the charged sulfonate groups, can facilitate interactions with biological receptors.

The synthesis of K-acid and its derivatives provides a platform for generating a library of compounds that could be screened for various biological activities. The presence of amino, hydroxyl, and sulfonic acid groups offers multiple points for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

The workflow for exploring the potential of K-acid in a drug discovery context is outlined below:

Conclusion

This compound (K-acid) is a valuable chemical intermediate with a well-established synthesis pathway. While its historical and primary application lies in the dye industry, the structural features of K-acid and the proven track record of the naphthalene scaffold in medicinal chemistry suggest that it could be a promising starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge of its synthesis and aims to inspire further investigation into the biological potential of this versatile molecule and its derivatives within the drug discovery and development landscape.

References

H Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, synthesis, and potential biological applications of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid).

Introduction

H acid, known formally as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, is a synthetic organic compound that has long been a cornerstone in the dye manufacturing industry. Its unique molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups, makes it a versatile precursor for a wide array of azo dyes. Beyond its traditional application in color chemistry, H acid and its derivatives are emerging as compounds of interest in the fields of pharmaceuticals and agrochemicals, prompting a closer examination of their chemical and biological properties. This technical guide provides a comprehensive overview of H acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

H acid is a naphthalenedisulfonic acid derivative with the systematic IUPAC name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. Its chemical structure is characterized by a naphthalene core substituted with an amino group at the 4-position, a hydroxyl group at the 5-position, and two sulfonic acid groups at the 2- and 7-positions.

Physicochemical Properties

A summary of the key physicochemical properties of H acid is presented in the table below, providing a quick reference for laboratory and developmental work.[1][2]

| Property | Value | Reference |

| IUPAC Name | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | [1] |

| Synonyms | H acid, 1-amino-8-naphthol-3,6-disulfonic acid | [2] |

| CAS Number | 90-20-0 | [2] |

| Molecular Formula | C₁₀H₉NO₇S₂ | [2] |

| Molecular Weight | 319.31 g/mol | [1] |

| Appearance | Grey to brown powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water | [1] |

| pKa | -1.82 (LogP) | [2] |

Synthesis of H Acid

The industrial synthesis of H acid is a multi-step process that begins with naphthalene as the starting material. The overall synthetic pathway involves a series of key chemical transformations: sulfonation, nitration, reduction, and hydrolysis. While various modifications and optimizations exist, the fundamental route is outlined below.

General Synthesis Pathway

Caption: General synthetic pathway for H acid starting from naphthalene.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of H acid in a research and development setting. The following sections provide an overview of key experimental methodologies.

Synthesis of 4,5-Dinitro-2,7-naphthalenedisulfonic Acid (Intermediate)

A crucial step in H acid synthesis is the nitration of 2,7-naphthalenedisulfonic acid. A laboratory-scale procedure for the dinitration product is as follows:

-

Preparation of the Nitrating Mixture : A solution of 2,7-naphthalenedisulfonic acid is prepared in an organic acid.

-

Nitration : Red fuming nitric acid is added to the solution.

-

Reaction Conditions : The mixture is heated with stirring for a specific duration to facilitate the nitration reaction.

-

Isolation : The reaction mixture is cooled to allow the precipitation of the crude product, which is a mixture of 4-nitro-2,7-naphthalenedisulfonic acid and 4,5-dinitro-2,7-naphthalenedisulfonic acid.

-

Purification : The dinitro product can be purified from the mono-nitro intermediate by adjusting the reaction conditions, such as the ratio of nitric acid to the organic acid and the reaction temperature, to favor the formation of the dinitrated product.[3]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

The purity of H acid and its intermediates can be effectively determined using RP-HPLC.

-

Chromatographic Conditions :

-

Column : XDB-C18 column (5 µm, 150 × 4.6mm).

-

Mobile Phase : A gradient elution is typically employed. For instance, a gradient of methanol and an aqueous solution of lithium sulfate can be used.

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Detection : UV detection at 233 nm is suitable for monitoring the analytes.

-

Injection Volume : 20 µL.[3]

-

-

Method Application : This method allows for the accurate determination of the main component, 4,5-dinitro-2,7-naphthalenedisulfonic acid, as well as the separation and quantification of impurities such as the mono-nitro intermediate and various naphthalenedisulfonic acid isomers.[3]

Biological Activity and Drug Development Potential

While H acid is primarily known as a dye intermediate, its sulfonated naphthalene scaffold is a recurring motif in various biologically active molecules. The exploration of H acid and its derivatives in drug discovery is an emerging area of research.

Potential as Enzyme Inhibitors

The sulfonamide group, which can be derived from the sulfonic acid moieties of H acid, is a well-established pharmacophore in medicinal chemistry. Benzenesulfonamide derivatives are known to be potent inhibitors of various enzymes, including carbonic anhydrases, which are often upregulated in tumors.[4] The structural features of H acid, particularly the presence of two sulfonic acid groups, provide a template for the design of novel enzyme inhibitors.

Antimicrobial and Antioxidant Properties

Research into related chemical classes suggests potential biological activities for H acid derivatives. For instance, hydroxamic acid-based organoselenium hybrids have demonstrated promising antimicrobial and anticancer activities.[5] While direct studies on H acid are limited, its functional groups offer handles for the synthesis of derivatives with potential therapeutic applications.

Signaling Pathways and Mechanism of Action

To date, specific signaling pathways directly modulated by H acid have not been extensively elucidated in the public domain. However, based on the activities of structurally related compounds, several hypotheses can be formulated for future investigation.

Caption: Hypothetical mechanism of action for H acid derivatives in a biological context.

Further research is warranted to explore the potential of H acid and its analogs as modulators of specific biological pathways. This could involve screening against a panel of kinases, proteases, or other enzymes implicated in disease, as well as cellular assays to determine their effects on processes such as cell proliferation, apoptosis, and inflammation.

Conclusion

H acid remains a compound of significant industrial importance, primarily within the dye industry. However, its chemical structure holds untapped potential for applications in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical methods. The exploration of its biological activities is a nascent field, offering exciting opportunities for researchers to design and synthesize novel derivatives with therapeutic potential. Future studies focused on elucidating the specific biological targets and mechanisms of action of H acid-based compounds will be crucial in unlocking their full potential in the pharmaceutical arena.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]

- 3. CN104569278B - A kind of HPLC analytical method of intermediate 4,5-dinitro-2,7-naphthalenedisulfonic acid content - Google Patents [patents.google.com]

- 4. dovepress.com [dovepress.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 130-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 130-23-4, commonly known as K acid. This compound is a crucial intermediate in the synthesis of a variety of azo dyes. This document summarizes its key physical and chemical characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is an organic compound characterized by a naphthalene core substituted with amino, hydroxyl, and two sulfonic acid functional groups. These groups dictate its chemical behavior and physical properties, particularly its high polarity and solubility in aqueous solutions.[1]

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for CAS number 130-23-4. It is important to note that some of these values are predicted from computational models and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2][3][4][5] |

| Molecular Weight | 319.31 g/mol | [1][2][3][4][5] |

| Melting Point | 235 °C (decomposes) | [6] |

| Water Solubility | Soluble in water. The presence of sulfonic acid groups enhances its polarity and ability to interact with water molecules.[1] Solubility is reported to be pH-sensitive. | [1] |

| Density | 1.88 g/cm³ (Predicted) | [5] |

| pKa | Data not available. The presence of sulfonic acid, amino, and hydroxyl groups suggests multiple pKa values. | |

| LogP (Octanol-Water Partition Coefficient) | Data not available. The high polarity suggests a low LogP value. | |

| Appearance | Solid at room temperature. | [1] |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. Given that the substance decomposes, the decomposition temperature should be noted.

Determination of Water Solubility

Methodology: The shake-flask method is a common technique for determining water solubility.

-

Preparation: A supersaturated solution of the compound is prepared in deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Methodology: Potentiometric titration is a standard method for pKa determination.

-

Sample Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent if necessary.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Due to the multiple ionizable groups (two sulfonic acid, one amino, one hydroxyl), multiple inflection points and pKa values are expected.

Visualized Workflows and Pathways

Synthesis Workflow

The synthesis of naphthalenesulfonic acid derivatives often involves sulfonation and subsequent functional group modifications of naphthalene precursors. While a specific protocol for CAS 130-23-4 is not detailed, a general synthetic pathway can be illustrated.

Caption: A generalized workflow for the synthesis of K acid from naphthalene.

Analytical Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of this compound, given its polar nature and UV absorbance.

References

- 1. CAS 130-23-4: 4-amino-5-hydroxynaphthalene-1,7-disulfonic … [cymitquimica.com]

- 2. 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | C10H9NO7S2 | CID 67224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [dyestuffintermediates.com]

- 5. This compound | 130-23-4 [chemnet.com]

- 6. 130-23-4 this compound AKSci T970 [aksci.com]

Spectroscopic Profile of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Technical Overview

For Immediate Release

Chemical and Physical Properties

4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is an organic compound with the following key identifiers:

| Property | Value |

| CAS Number | 130-23-4 |

| Molecular Formula | C₁₀H₉NO₇S₂ |

| Molecular Weight | 319.31 g/mol |

| Synonyms | 1-Amino-8-naphthol-4,6-disulfonic acid, K Acid |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound.

Experimental Protocol: HPLC Analysis

A typical reverse-phase (RP) HPLC method for the analysis of this compound can be performed under the following conditions:

-

Column: A C18 stationary phase is suitable for separation.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). For mass spectrometry (MS) compatible applications, volatile buffers like formic acid are recommended.

-

Detection: UV-Vis detection is commonly employed. The selection of an appropriate wavelength for monitoring the elution is crucial for optimal sensitivity.

Spectroscopic Data Summary

Detailed, publicly available spectroscopic data such as specific UV-Vis absorption maxima, comprehensive IR peak assignments, and complete ¹H and ¹³C NMR chemical shifts for this compound are scarce in the reviewed literature and databases. While certificates of analysis from commercial suppliers may contain some of this information, it is not consistently published.

For research purposes, it is recommended that users perform their own spectroscopic characterization to obtain detailed data for their specific samples and experimental conditions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While this compound is a well-known chemical intermediate, a comprehensive and publicly accessible repository of its detailed spectroscopic data is currently lacking. The information provided here on its general properties and analytical methodologies serves as a foundational guide. For in-depth research and development, direct experimental determination of spectroscopic data is strongly advised.

A Technical Guide to the Solubility of 1-Amino-8-naphthol-4,6-disulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Amino-8-naphthol-4,6-disulfonic acid, commonly known as H acid. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, a generalized experimental protocol for determining solubility, and a representative synthesis workflow to provide a comprehensive resource for laboratory and development settings.

Overview of 1-Amino-8-naphthol-4,6-disulfonic Acid (H Acid)

1-Amino-8-naphthol-4,6-disulfonic acid (CAS No: 90-20-0) is a crucial intermediate in the synthesis of various azo dyes and some pharmaceutical compounds. Its molecular structure, featuring both amino and hydroxyl groups alongside two sulfonic acid moieties, imparts a high degree of polarity. This polarity is a dominant factor in its solubility profile, making it readily soluble in aqueous solutions while its solubility in organic solvents is more limited and variable.

Solubility Data

Precise quantitative solubility data for H acid in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information. Researchers are advised to experimentally determine solubility in their specific solvent systems for precise measurements.

| Solvent | CAS Number | Solubility | Notes |

| Water | 7732-18-5 | Soluble | The sulfonic acid groups confer high water solubility.[1][2] |

| Methanol | 67-56-1 | Slightly Soluble | Qualitative data suggests limited solubility.[3] |

| Ethanol | 64-17-5 | Slightly Soluble | Qualitative data suggests limited solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Described as being very soluble in polar aprotic solvents like DMSO.[3] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | Described as being very soluble in polar aprotic solvents like DMF.[3] |

| Acetone | 67-64-1 | Soluble | Described as being very soluble in polar aprotic solvents like acetone.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of 1-Amino-8-naphthol-4,6-disulfonic acid in an organic solvent of interest. This protocol is based on standard laboratory techniques for creating a saturated solution and quantifying the dissolved solute.

Objective: To determine the solubility of H acid in a specific organic solvent at a given temperature (e.g., 25°C).

Materials:

-

1-Amino-8-naphthol-4,6-disulfonic acid (H acid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed drying vials

-

Vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of H acid to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is necessary to ensure saturation.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Stir the suspension vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop stirring and allow the undissolved solid to settle for at least 1 hour within the temperature bath.

-

Carefully draw a known volume (e.g., 2-5 mL) of the supernatant into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed (to 0.1 mg) drying vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the drying vial containing the filtered solution to determine the total mass of the solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C).

-

Dry the sample to a constant weight.

-

Once dry, allow the vial to cool to room temperature in a desiccator before re-weighing.

-

Record the final mass of the vial containing the dried H acid.

-

-

Calculation of Solubility:

-

Mass of dissolved H acid: (Final mass of vial + solid) - (Initial mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Final mass of vial + solid)

-

Solubility ( g/100 g solvent): (Mass of dissolved H acid / Mass of solvent) * 100

-

Visualization of Synthesis and Experimental Logic

The following diagrams illustrate key workflows related to 1-Amino-8-naphthol-4,6-disulfonic acid.

References

The Chemistry of H Acid in Acidic Media: A Technical Guide

Introduction

H acid, chemically known as 1-amino-8-naphthol-3,6-disulfonic acid, is a crucial intermediate in the synthesis of a wide variety of acid, direct, and reactive azo dyes.[1][2] Its molecular structure, featuring both an amino and a hydroxyl group on a naphthalene backbone substituted with two sulfonic acid groups, allows for versatile coupling reactions to form complex dye molecules.[1] The production and subsequent reactions of H acid often involve acidic conditions, making a thorough understanding of its behavior in such media essential for researchers, scientists, and professionals in drug development and dye chemistry. This technical guide provides an in-depth look at the reaction mechanisms and synthesis of H acid, with a focus on the role of acidic solutions.

Synthesis of H Acid: A Multi-Step Process in Acidic Environments

The industrial synthesis of H acid is a multi-stage process that begins with naphthalene and involves several key transformations, many of which are carried out in strongly acidic environments. The general production route involves sulfonation, nitration, reduction, and hydrolysis.[3]

Trisulfonation of Naphthalene

The initial step is the sulfonation of naphthalene to yield naphthalene-1,3,6-trisulfonic acid. This is typically achieved by reacting naphthalene with oleum (fuming sulfuric acid). The reaction conditions, such as temperature and the strength of the sulfonating agent, are critical for achieving the desired trisubstituted product.

Nitration

The naphthalene-1,3,6-trisulfonic acid is then nitrated to introduce a nitro group at the 8-position, forming 1-nitronaphthalene-3,6,8-trisulfonic acid. This electrophilic aromatic substitution is carried out using a mixture of nitric acid and sulfuric acid.

Reduction

The nitro group of 1-nitronaphthalene-3,6,8-trisulfonic acid is subsequently reduced to an amino group to form 1-naphthylamine-3,6,8-trisulfonic acid, also known as Koch's acid.[2] This reduction is commonly performed using iron filings in an acidic medium.

Alkali Fusion and Acidification

The final step involves the conversion of 1-naphthylamine-3,6,8-trisulfonic acid to H acid. This is achieved through an alkali fusion reaction, where the sulfonic acid group at the 8-position is replaced by a hydroxyl group. The resulting reaction mixture is then acidified. This acidification step is crucial for precipitating the H acid from the solution. The process involves mixing the alkali fusion mixture with an acid, such as sulfuric acid, to precipitate the partial alkali metal salt of H acid.[4][5]

The overall synthesis pathway is depicted below:

Reaction Mechanism of H Acid in Acidic Solution

In an acidic solution, the functional groups of the H acid molecule—the primary amine and the hydroxyl group—are susceptible to protonation. The sulfonic acid groups are strong acids and will be deprotonated in aqueous solution.

Protonation of the Amino and Hydroxyl Groups

The primary amino group (-NH2) is basic and will be readily protonated in an acidic solution to form an ammonium salt (-NH3+). The hydroxyl group (-OH) is weakly basic and can also be protonated, particularly in strongly acidic conditions, to form an oxonium ion (-OH2+).

The equilibrium between the protonated and unprotonated forms is dependent on the pH of the solution and the pKa values of the respective functional groups.

A diagram illustrating the protonation equilibria is shown below:

Quantitative Data from Synthesis

The following table summarizes key quantitative parameters reported in the synthesis of H acid and related compounds.

| Parameter | Value | Conditions | Source |

| H Acid Precipitation | |||

| pH of precipitation | < 1 | After alkali fusion, an aqueous sulfuric acid solution is added. | [4] |

| Filtration Temperature | 30 to 60 °C | For separating the precipitated partial alkali metal salt of H acid. | [4] |

| 1-Naphthylamine-5-sulfonic acid Synthesis | |||

| Sulfonation Temperature | 80 - 90 °C | Heating refined naphthalene with sulfuric acid. | [6] |

Experimental Protocols

Protocol for the Precipitation of H Acid

This protocol is adapted from a patented process for H acid production.[4]

-

Preparation of the Alkali Fusion Mass: A mixture of 1-naphthylamine-3,6,8-trisulfonic acid salt is subjected to alkali fusion.

-

Cooling: The fusion mass is cooled to 80 °C.

-

Acidification: The cooled fusion mass is gradually added to an aqueous sulfuric acid solution (e.g., 2,800 parts of 98% sulfuric acid in 13,700 parts of water).

-

Heating: The resulting mixture is heated at its boiling point for 30 minutes. The pH of the mixture should be less than 1.

-

Cooling and Filtration: The mixture is cooled to 40 °C and then filtered to collect the precipitated H acid.

-

Washing and Drying: The filter cake is washed with water and dried to obtain the H acid monosodium salt.

The workflow for this experimental protocol is illustrated below:

Conclusion

The reaction of H acid in an acidic solution is primarily characterized by the protonation of its amino and hydroxyl functional groups. The synthesis of H acid itself is a testament to the stability of the core naphthalene sulfonic acid structure to harsh acidic conditions at various stages. The final acidification step in its production is a critical precipitation process that leverages the compound's solubility properties in acidic media. For researchers and professionals, a firm grasp of these principles is essential for the effective handling and application of this vital dye intermediate. Further research into the kinetics and potential side reactions of H acid in highly concentrated acidic solutions and at elevated temperatures could provide deeper insights into its chemical behavior.

References

- 1. H Acid | chemistry | Britannica [britannica.com]

- 2. ijirset.com [ijirset.com]

- 3. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]

- 4. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google Patents [patents.google.com]

- 5. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]

- 6. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]

Thermal Stability of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. Understanding the thermal properties of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation pathways during manufacturing and storage.

Core Thermal Properties

The thermal stability of this compound is characterized by its melting point, which is accompanied by decomposition. While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not extensively available in public literature for this specific isomer, the known melting and decomposition temperatures provide a critical starting point for its thermal assessment.

| Thermal Property | Value | Notes |

| Melting Point | 235 °C (with decomposition)[1] | This indicates the temperature at which the solid-to-liquid phase transition begins, concurrently with thermal degradation. |

| Decomposition Temperature | Begins at approximately 235 °C[1] | The decomposition process initiates at the melting point. |

| Autoignition Temperature | > 400 °C | This value is for the monosodium salt of the 2,7-disulfonic acid isomer and can serve as a general indicator. |

It is important to note that the thermal properties of sulfonic acids can be influenced by their isomeric form and the presence of salts.

Probable Thermal Decomposition Products

Based on the elemental composition of this compound (C₁₀H₉NO₇S₂) and the known thermal degradation behavior of similar aromatic sulfonic acids, the following decomposition products are anticipated upon heating:

-

Nitrogen Oxides (NOx): Resulting from the degradation of the amino group.

-

Sulfur Oxides (SOx): Arising from the decomposition of the sulfonic acid groups.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Produced from the breakdown of the naphthalene ring.

-

Water (H₂O): Formed from the hydroxyl and amino groups.

-

Aromatic Fragments: Smaller, volatile organic compounds may be generated from the fragmentation of the naphthalene core.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10-20 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions such as glass transitions or solid-solid phase changes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected melting/decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific chemical compounds produced during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

Gas Chromatography (GC): The volatile decomposition products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Visualizing Experimental and Degradation Pathways

To better illustrate the processes involved in assessing and understanding the thermal stability of this compound, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Putative thermal decomposition pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its application in research and industry. With a melting point of 235 °C accompanied by decomposition, careful temperature control is essential during its handling and use in chemical syntheses. The likely decomposition products include oxides of nitrogen and sulfur, as well as carbon oxides, water, and smaller aromatic fragments. For a more detailed understanding, further investigation using the described TGA, DSC, and Py-GC-MS protocols is highly recommended. This will enable the precise determination of decomposition kinetics and a definitive identification of all degradation products, contributing to safer and more efficient processes.

References

In-Depth Technical Guide to the Purity Analysis of Commercial H Acid

For Researchers, Scientists, and Drug Development Professionals

H acid (1-amino-8-naphthol-3,6-disulfonic acid) is a crucial intermediate in the synthesis of various azo dyes and certain pharmaceutical compounds. The purity of commercial H acid is of paramount importance as impurities can significantly impact the quality, yield, and safety of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial H acid, including detailed experimental protocols and data presentation.

Common Impurities in Commercial H Acid

The manufacturing process of H acid, which typically involves the sulfonation, nitration, reduction, and alkaline fusion of naphthalene derivatives, can lead to the formation of several impurities. Understanding the potential impurity profile is critical for developing robust analytical methods for quality control.

Key Impurity Categories:

-

Isomers: Positional isomers are common by-products of the sulfonation process. The most notable isomer found in commercial H acid is K acid (1-amino-8-naphthol-4,6-disulfonic acid).

-

Starting Materials and Intermediates: Unreacted starting materials and intermediates from the multi-step synthesis can be present in the final product. A key intermediate that is often monitored is Koch acid (1-aminonaphthalene-3,6,8-trisulfonic acid).

-

By-products: Side reactions during the synthesis can generate a variety of by-products. These can include other amino- and hydroxynaphthol sulfonic acids.

-

Inorganic Salts: Residual inorganic salts from the neutralization and purification steps, such as sodium sulfate, are common in commercial preparations.

-

Degradation Products: H acid can degrade over time, especially when exposed to light or high temperatures, leading to the formation of colored impurities.

The following diagram illustrates the classification of potential impurities in commercial H acid.

Caption: Classification of Impurities in Commercial H Acid.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and titrimetric techniques is typically employed for the comprehensive purity analysis of commercial H acid. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities, while titration is a reliable method for determining the overall assay.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of H acid and its organic impurities. A well-developed HPLC method can provide detailed information on the purity profile of a sample. The Bureau of Indian Standards (BIS) mandates HPLC for purity determination to obtain certification for H acid.[1]

Illustrative Experimental Protocol for RP-HPLC:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh about 50 mg of the commercial H acid sample.

-

Dissolve the sample in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution.

-

Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Quantification: The purity of H acid is determined by the area percentage method, where the peak area of H acid is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate results, a calibration curve should be prepared using a certified reference standard of H acid. The concentration of known impurities, such as Koch acid, can also be determined using their respective reference standards.

The following diagram outlines the general workflow for the HPLC analysis of H acid.

Caption: General Workflow for HPLC Purity Analysis of H Acid.

Titrimetric Analysis (Assay by Nitrite Value)

Titration is a classic and reliable method for determining the overall purity (assay) of H acid. The "Assay by Nitrite Value" is a mandatory test for the BIS certification of H acid.[1] This method is based on the diazotization reaction of the primary amino group of H acid with sodium nitrite in an acidic medium.

Experimental Protocol for Titration:

-

Principle: The primary aromatic amine group of H acid reacts stoichiometrically with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. The endpoint of the titration is detected potentiometrically or with an external indicator.

-

Reagents:

-

Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.

-

Hydrochloric Acid (HCl), concentrated.

-

Potassium Bromide (KBr).

-

Starch-iodide paper (as an external indicator).

-

-

Procedure:

-

Accurately weigh a quantity of the commercial H acid sample (e.g., 0.5 g) and transfer it to a beaker.

-

Dissolve the sample in 100 mL of distilled water with the aid of a small amount of sodium carbonate to ensure complete dissolution.

-

Add 20 mL of concentrated hydrochloric acid and 2 g of potassium bromide to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Titrate the cold solution slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.

-

Towards the end of the titration, test for the endpoint by spotting the reaction mixture onto starch-iodide paper. The endpoint is reached when a drop of the solution produces an immediate blue color on the paper, which indicates a slight excess of nitrous acid.

-

-

Calculation: The purity of H acid is calculated using the following formula:

Where:

-

V = Volume of sodium nitrite solution consumed in mL.

-

M = Molarity of the sodium nitrite solution.

-

F = Molar mass of H acid (319.3 g/mol ).

-

W = Weight of the H acid sample in mg.

-

Quantitative Data Summary

The purity of commercial H acid can vary between manufacturers and grades. The following table summarizes typical purity specifications and impurity levels based on available data.

| Parameter | Technical Grade | High Purity Grade |

| Assay (Purity) | 90-95% | > 98% |

| Koch Acid | < 2% | < 0.5% |

| K Acid | < 1% | < 0.2% |

| Insoluble Matter | < 0.5% | < 0.1% |

| Moisture Content | < 1% | < 0.5% |

Note: The values in this table are illustrative and may vary depending on the specific supplier and batch.

Conclusion

The purity analysis of commercial H acid is a critical aspect of quality control in the dye and pharmaceutical industries. A combination of RP-HPLC for detailed impurity profiling and titrimetric analysis for assay determination provides a comprehensive assessment of the material's quality. The methodologies and protocols outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the suitability of commercial H acid for their specific applications. Adherence to established standards, such as those set by the Bureau of Indian Standards, is essential for regulatory compliance and product consistency.[1]

References

In-Depth Technical Guide: Health and Safety Handling of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 130-23-4), a key intermediate in various industrial applications, including the synthesis of dyes.[1][2] Adherence to strict safety protocols is crucial to mitigate potential risks associated with its use in research and development.

Chemical and Physical Properties

This compound, also known as K acid, is an organic compound characterized by a naphthalene backbone substituted with amino, hydroxyl, and two sulfonic acid functional groups.[1][2] These functional groups, particularly the sulfonic acid moieties, render the compound soluble in water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2] |

| Molecular Weight | 319.31 g/mol | [1] |

| Appearance | Typically a solid powder at room temperature.[1] | |

| Solubility | Soluble in water.[1] | |

| Synonyms | 1-Amino-8-naphthol-4,6-disulfonic acid, K acid | [1][2] |

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[3][4]

| Hazard Class | GHS Classification | Precautionary Statement(s) |

| Acute Oral Toxicity | Warning (Harmful if swallowed) | P264, P270, P301+P317, P330, P501[2] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P317, P362+P364[3] |

| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) | P264, P280, P305+P351+P338[3] |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | P261, P271, P304+P340, P319, P403+P233, P405[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[3][6] In dusty conditions, a NIOSH-approved respirator is recommended.[5]

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[3][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]

-

Hazardous Combustion Products: May produce hazardous fumes, including carbon oxides, nitrogen oxides, and sulfur oxides, under fire conditions.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including respiratory protection. Evacuate personnel to a safe area.[3][5]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the contaminated surface thoroughly.[5]

Experimental Protocols for Toxicity Assessment

The toxicological data for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicity endpoints.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the short-term toxicity of a substance when administered orally.

-

Test Animals: Typically, rats are used.[3]

-

Methodology:

-

Animals are fasted prior to administration of the substance.[3]

-

The test substance is administered in a single dose by gavage to groups of animals at different dose levels.[3]

-

A control group receives the vehicle only.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[3]

-

Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity, and behavior patterns.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[3]

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: The albino rabbit is the preferred species.

-

Methodology:

-

A small area of the animal's skin is shaved.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of the skin and covered with a gauze patch.[9]

-

The exposure period is typically 4 hours.[9]

-

After the exposure period, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

-

The severity of the skin reactions is scored according to a standardized grading system.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: The albino rabbit is the recommended species.

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The severity of the eye reactions is scored according to a standardized grading system.

-

Potential Toxicological Mechanisms and Signaling Pathways

While specific signaling pathways for the toxicity of this compound are not well-documented in publicly available literature, studies on related naphthalenesulfonic acid compounds suggest that oxidative stress and DNA damage may be key mechanisms of toxicity.

Oxidative Stress

Exposure to certain aromatic compounds can lead to the overproduction of reactive oxygen species (ROS) within cells. This imbalance overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. ROS can damage cellular components such as lipids, proteins, and DNA.

Caption: Generalized oxidative stress pathway potentially induced by xenobiotics.

DNA Damage Response

If oxidative stress or direct interaction of the chemical or its metabolites with DNA occurs, it can lead to DNA lesions. The cell activates a complex signaling network known as the DNA Damage Response (DDR) to detect the damage, halt the cell cycle to allow for repair, and activate DNA repair mechanisms. If the damage is too severe to be repaired, the cell may undergo apoptosis (programmed cell death).

Caption: Simplified overview of the DNA Damage Response (DDR) pathway.

Logical Workflow for Health and Safety Assessment

The following diagram illustrates a logical workflow for assessing and managing the health and safety risks associated with this compound in a research and development setting.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide on the Environmental Fate of Naphthalenedisulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenedisulfonic acid (NDSA) derivatives are a class of aromatic sulfonated compounds widely used in various industrial applications, including the manufacturing of dyes, pigments, and as intermediates in organic synthesis. Due to their widespread use, these compounds can be released into the environment through industrial effluents, posing potential risks to ecosystems. Their high water solubility and persistence necessitate a thorough understanding of their environmental fate, including their biodegradation, photodegradation, and sorption characteristics. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of NDSA derivatives, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Physicochemical Properties and Environmental Distribution

NDSA derivatives are characterized by the presence of two sulfonate groups on a naphthalene backbone. The position of these sulfonate groups, along with other substituents, significantly influences their physicochemical properties and, consequently, their environmental distribution and fate. These compounds are generally highly soluble in water and exist as anions at ambient pH.[1] Their low volatility means they are unlikely to partition significantly into the atmosphere. The primary environmental compartments of concern for NDSA derivatives are surface water, groundwater, soil, and sediment.

Biodegradation

The microbial degradation of naphthalenedisulfonic acids is a key process influencing their persistence in the environment. While the presence of sulfonate groups generally increases the resistance of aromatic compounds to microbial attack, several bacterial strains have been identified that can utilize NDSA derivatives as a source of carbon and energy.[2][3][4]

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of NDSA derivatives is typically initiated by a dioxygenase-catalyzed attack on the aromatic ring. This initial step involves the hydroxylation of the naphthalene ring, leading to the formation of a diol and subsequent desulfonation.[4]

A common metabolic pathway for the degradation of various naphthalenesulfonates involves the following key steps[4]:

-

Initial Dioxygenation and Desulfonation: A naphthalene dioxygenase enzyme attacks the aromatic ring, leading to the formation of a cis-dihydrodiol intermediate. This is followed by spontaneous or enzyme-catalyzed elimination of a sulfite group.

-

Formation of 5-Sulfosalicylic Acid: The desulfonated intermediate is further metabolized to 5-sulfosalicylic acid.

-

Conversion to Gentisic Acid: 5-sulfosalicylic acid is then hydroxylated to form gentisic acid.

-

Ring Cleavage and Central Metabolism: Gentisic acid undergoes ring cleavage by gentisate 1,2-dioxygenase, and the resulting products enter central metabolic pathways, such as the Krebs cycle.

Bacterial genera known to be involved in the degradation of naphthalenesulfonic acids include Pseudomonas and Moraxella.[2][3][4]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of naphthalenedisulfonic acids is less abundant compared to aerobic pathways. However, under anaerobic conditions, the initial step in the degradation of some aromatic compounds is carboxylation rather than oxygenation. For naphthalene, it has been shown that anaerobic degradation by sulfate-reducing bacteria can be initiated by carboxylation to 2-naphthoic acid, which is then further reduced.[5] It is plausible that a similar initial carboxylation step could be involved in the anaerobic degradation of some NDSA derivatives, followed by reductive desulfonation, although specific pathways for NDSA derivatives under anaerobic conditions are not well-elucidated.

Quantitative Biodegradation Data

Quantitative data on the biodegradation rates of specific naphthalenedisulfonic acid derivatives are limited. However, some data from modeling and laboratory studies are available.

| Compound/Group | Environmental Compartment | Half-life (t½) | Study Type | Reference |

| Naphthalene Sulfonic Acids (NSAs) Group | Soil | 92 - 200 days | Modeled Data | [1] |

| Naphthalene-2-sulfonic acid (2-NSA) | Mineral Salt Medium (MSM) | 20 - 26 hours | Laboratory Study | [6] |

Photodegradation

Photodegradation can be another important transformation process for NDSA derivatives in the aquatic environment. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions.

The photo-oxidative degradation of 1,5-naphthalenedisulfonic acid has been investigated, and it was found to be efficient primarily in the presence of hydrogen peroxide (H₂O₂), suggesting that hydroxyl radicals (•OH) play a crucial role in the degradation process.[5][7] The initial steps are believed to involve hydroxylation of the aromatic ring and desulfonation.

Currently, specific quantum yields and photodegradation half-lives for various NDSA derivatives under different light conditions are not well-documented in publicly available literature.

Sorption

The sorption of naphthalenedisulfonic acid derivatives to soil and sediment particles can significantly affect their mobility and bioavailability in the environment. Due to their anionic nature at typical environmental pH, their sorption behavior is influenced by the properties of both the chemical and the sorbent material, including soil organic matter content, clay mineralogy, and pH.

The distribution of a chemical between the solid and aqueous phases is described by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).[8]

| Compound/Group | Parameter | Value | Study Type | Reference |

| Naphthalene Sulfonic Acids (NSAs) Group | Log Koc | 2.5 - 4.5 | Modeled Data | [1] |

Ecotoxicity

The ecotoxicity of naphthalenedisulfonic acid derivatives is an important consideration for their environmental risk assessment. Limited data is available, but some studies indicate potential toxicity to aquatic organisms. For instance, cytotoxicity assessments have shown lethal effects of naphthalene sulfonic/disulfonic acids on fish, water fleas (Daphnia), and algae.[9] However, specific LC50 or EC50 values for a range of NDSA derivatives and different aquatic species are not extensively documented in the reviewed literature.

Experimental Protocols

Biodegradation Studies (e.g., OECD 301)

Ready biodegradability of chemical substances can be assessed using standardized test guidelines such as the OECD 301 series. These tests measure the extent of mineralization (conversion to CO₂, water, and mineral salts) of a test substance by a microbial inoculum over a 28-day period.

Example Protocol: OECD 301F - Manometric Respirometry Test

-

Test Setup: A known volume of mineral medium containing a known concentration of the test substance (as the sole organic carbon source) is inoculated with a small amount of a mixed microbial population (e.g., from activated sludge).

-

Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) with constant stirring.

-

Measurement: The consumption of oxygen is measured over 28 days using a respirometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation.

-

Controls: Blank controls (inoculum only) are run to account for endogenous respiration, and reference controls with a readily biodegradable substance (e.g., sodium benzoate) are included to check the viability of the inoculum.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[10][11][12]

Sorption/Desorption Studies (OECD 106)

The OECD Guideline 106 "Adsorption – Desorption Using a Batch Equilibrium Method" is a widely accepted protocol for determining the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of chemicals in soil.[1][3][9][13][14]

Experimental Workflow for OECD 106:

-

Soil Selection and Preparation: A range of soils with varying properties (e.g., organic carbon content, pH, texture) are selected. The soils are air-dried and sieved.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for abiotic degradation or sorption to the test vessels.

-

Batch Equilibrium Adsorption:

-

A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube. A 0.01 M CaCl₂ solution is often used as the aqueous matrix to maintain a constant ionic strength.

-

The tubes are agitated for the predetermined equilibration time at a constant temperature.

-

After equilibration, the solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured.

-

-

Data Analysis for Adsorption: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the fraction of organic carbon in the soil.

-

Desorption (Optional): The supernatant from the adsorption phase is replaced with a fresh solution without the test substance, and the system is allowed to re-equilibrate to determine the extent of desorption.

Mandatory Visualizations

Microbial Degradation Pathway of Naphthalenedisulfonic Acids

Caption: Aerobic biodegradation pathway of naphthalenedisulfonic acids.

Experimental Workflow for OECD 106 Sorption Study

Caption: Experimental workflow for OECD 106 batch equilibrium sorption study.

Conclusion

The environmental fate of naphthalenedisulfonic acid derivatives is governed by a complex interplay of biodegradation, photodegradation, and sorption processes. While aerobic biodegradation pathways involving initial dioxygenation and desulfonation have been identified, quantitative data on degradation rates and sorption coefficients for many specific derivatives remain scarce. This guide highlights the current understanding and provides a framework for further research, emphasizing the need for more comprehensive experimental data to accurately assess the environmental risks associated with these compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 2. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 12. concawe.eu [concawe.eu]

- 13. oecd.org [oecd.org]

- 14. search.library.doc.gov [search.library.doc.gov]

Methodological & Application

Application Notes: H Acid as a Chromogenic Reagent for Nitrite Detection

Introduction